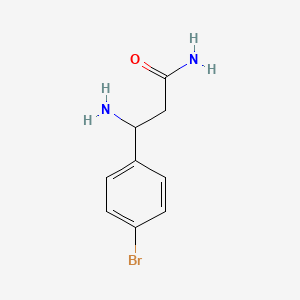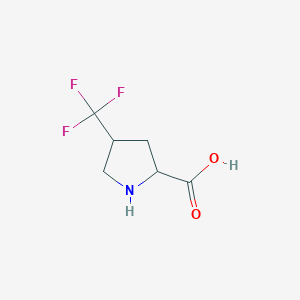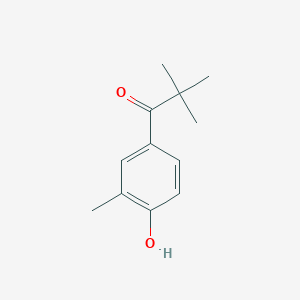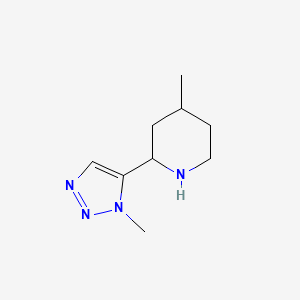
4-Methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 4-methyl group and a 1-methyl-1H-1,2,3-triazol-5-yl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the 4-Methyl Group: The 4-methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the 1-Methyl-1H-1,2,3-Triazol-5-yl Group: This group can be synthesized through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This involves the reaction of an alkyne with an azide in the presence of a copper catalyst to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine or triazole rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce reduced triazole derivatives. Substitution reactions can lead to a variety of functionalized piperidine or triazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is of interest as a potential pharmacophore in the development of new drugs, particularly those targeting neurological disorders or infectious diseases.
Materials Science: The unique structural features of the compound make it a candidate for use in the design of novel materials, such as polymers or coordination complexes.
Biological Research: The compound can be used as a probe to study biological processes, including enzyme activity and receptor binding.
Industrial Applications: The compound may find use in the development of new catalysts or as an intermediate in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of 4-Methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine depends on its specific application:
Pharmacological Effects: In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring can participate in hydrogen bonding or π-π interactions, while the piperidine ring can enhance binding affinity.
Catalytic Activity: In industrial applications, the compound may act as a ligand in coordination complexes, facilitating catalytic reactions through electron donation or stabilization of reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
4-Methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine can be compared with other similar compounds to highlight its uniqueness:
4-Methylpiperidine:
1-Methyl-1H-1,2,3-Triazole: This compound lacks the piperidine ring, resulting in different reactivity and biological activity.
2-(1-Methyl-1H-1,2,3-Triazol-5-yl)piperidine: This compound is similar but lacks the 4-methyl group, which can influence its binding affinity and reactivity.
Eigenschaften
Molekularformel |
C9H16N4 |
|---|---|
Molekulargewicht |
180.25 g/mol |
IUPAC-Name |
4-methyl-2-(3-methyltriazol-4-yl)piperidine |
InChI |
InChI=1S/C9H16N4/c1-7-3-4-10-8(5-7)9-6-11-12-13(9)2/h6-8,10H,3-5H2,1-2H3 |
InChI-Schlüssel |
LRHDCCPPNZTASX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCNC(C1)C2=CN=NN2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


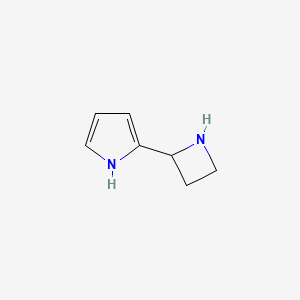
![4-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-4-oxobutanoic acid](/img/structure/B13318134.png)
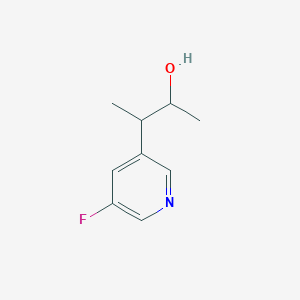
![3-Methyl-6-{[(propan-2-yl)amino]methyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B13318142.png)
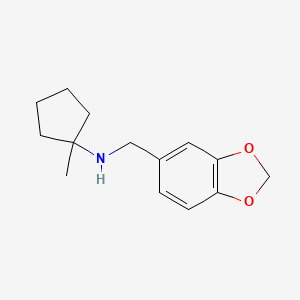
![N-[2-(Cyclobutylamino)ethyl]cyclopropanecarboxamide](/img/structure/B13318153.png)
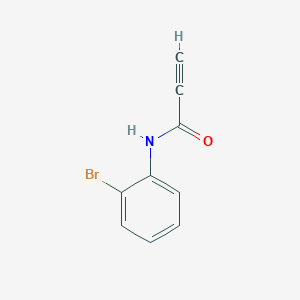
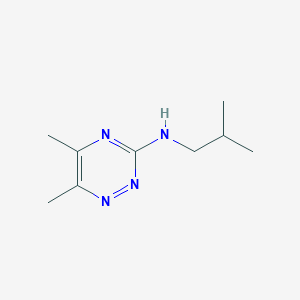
![1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13318183.png)

![1-[5-(4-Chloro-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13318197.png)
